molecular formula C38H38N2O4 B15208236 (1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate CAS No. 753498-24-7

(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate

Cat. No.: B15208236
CAS No.: 753498-24-7
M. Wt: 586.7 g/mol
InChI Key: SRPUDSTYMYHTLE-DHUJRADRSA-N
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Description

(1R)-1-[8-(Benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate is a complex chiral organic compound with the molecular formula C₃₈H₃₈N₂O₄ and an average mass of 586.732 Da . It features one defined stereocenter, indicating its potential for specific biological interactions and making it a valuable building block in sophisticated organic synthesis . This compound is offered as a key intermediate for Active Pharmaceutical Ingredients (APIs) and other advanced chemical entities, underscoring its role in the development of new therapeutic agents . The molecular structure incorporates a 5,6-diethyl-2,3-dihydro-1H-inden-2-amine moiety, a fragment known to be of significant research interest; related compounds with this substructure, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, are explicitly utilized as pharmaceutical intermediates for bronchodilator medications like Indacaterol . This suggests potential applications for this compound in respiratory research. The product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this high-quality chemical in medicinal chemistry programs, including drug discovery and development, as well as in pharmacological studies to investigate new mechanisms of action.

Properties

CAS No.

753498-24-7

Molecular Formula

C38H38N2O4

Molecular Weight

586.7 g/mol

IUPAC Name

[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl] benzoate

InChI

InChI=1S/C38H38N2O4/c1-3-26-19-29-21-31(22-30(29)20-27(26)4-2)39-23-35(44-38(42)28-13-9-6-10-14-28)32-15-17-34(37-33(32)16-18-36(41)40-37)43-24-25-11-7-5-8-12-25/h5-20,31,35,39H,3-4,21-24H2,1-2H3,(H,40,41)/t35-/m0/s1

InChI Key

SRPUDSTYMYHTLE-DHUJRADRSA-N

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CC

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CC

Origin of Product

United States

Chemical Reactions Analysis

Benzoate Ester Hydrolysis

The benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying solubility or generating active metabolites.

Reaction Conditions Products Relevance
Aqueous NaOH, refluxCarboxylic acid derivativeEnhances polarity for formulation
H<sub>3</sub>O<sup>+</sup>, heatBenzoic acid + alcohol intermediatePotential prodrug activation pathway

Benzyl Ether Cleavage via Hydrogenolysis

The 8-benzyloxy group on the quinoline ring is susceptible to catalytic hydrogenation, a common deprotection strategy in medicinal chemistry.

Reaction Conditions Products Relevance
H<sub>2</sub>, Pd/C, ethanol8-Hydroxyquinoline derivativeGenerates pharmacologically active hydroxyl group

This transformation is analogous to intermediates in β<sub>2</sub>-adrenergic agonist synthesis (e.g., Indacaterol) .

Amine Functionalization

The secondary amine in the 5,6-diethyl-2,3-dihydro-1H-inden-2-yl group participates in alkylation or acylation reactions, enabling structural diversification.

Reaction Type Reagents Products
Reductive alkylationAldehyde/ketone + NaBH<sub>4</sub>Tertiary amine derivatives
AcylationAcid chloride, baseAmide derivatives

Steric hindrance from the diethyl groups may limit reactivity, favoring bulk-tolerant reagents .

Quinoline Ring Modifications

The 2-oxo-1,2-dihydroquinoline core exhibits electrophilic substitution reactivity, particularly at the 6- and 7-positions, guided by the electron-withdrawing carbonyl group.

Reaction Type Reagents Products
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>6- or 7-Bromo-substituted quinoline
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Nitroquinoline derivatives

These modifications are foundational for developing analogs with enhanced bioactivity .

Oxidation of the Dihydroquinoline Ring

The 1,2-dihydroquinoline moiety can undergo oxidation to form a fully aromatic quinoline system, altering electronic properties.

Reagent Conditions Products
KMnO<sub>4</sub>Acidic aqueous solutionQuinoline-2-one with aromatic ring
DDQDichloromethane, refluxDehydrogenated quinoline

This reactivity is exploited in tuning metabolic stability .

Transesterification of the Benzoate Group

The benzoate ester can undergo transesterification with other alcohols under acidic or basic catalysis.

Reagent Conditions Products
ROH, H<sub>2</sub>SO<sub>4</sub>RefluxAlternate ester derivatives

This reaction enables the introduction of prodrug motifs or lipophilic side chains .

Nucleophilic Aromatic Substitution

Electron-deficient positions on the quinoline ring may undergo nucleophilic substitution under forcing conditions.

Nucleophile Conditions Products
NH<sub>3</sub>High temperature, Cu catalystAminated quinoline derivatives

Such reactions are less common due to the ring’s electron-rich nature from the benzyloxy group .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and pharmacological differences between the target compound and related molecules:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Role Synthesis Method Reference
Target Compound Quinolinone 8-Benzyloxy, 5-(1R-hydroxyethyl)-diethylindenylamino, benzoate ester ~627.8 (calculated) Indacaterol intermediate/prodrug Condensation of quinolinone with indanamine
Indacaterol (Active Form) Quinolinone 8-Hydroxy, 5-(1R-hydroxyethyl)-diethylindenylamino 508.6 β2-agonist (bronchodilator) Hydrolysis of benzyloxy/protecting groups
8-(Benzyloxy)-5-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)-2-propanyl]amino}ethyl]quinolin-2(1H)-one HCl Quinolinone 8-Benzyloxy, 5-(1R-hydroxyethyl)-4-methoxyphenylpropylamino ~583.1 (calculated) Potential β2-agonist analog Salt formation via HCl addition
Benzimidazole Derivative (IDO1 Inhibitor) Benzimidazole 3-((1H-Benzimidazol-1-yl)methyl)benzyl, 5-hydroxyindole-2-carboxamide 413.5 Indoleamine 2,3-dioxygenase-1 (IDO1) inhibition Column chromatography purification
5-(Benzyloxy)indole Derivatives Indole Benzyloxy, carboxamide, thioxo-tetraazaoctadecan-oate 666.83 Unspecified bioactivity Multi-step organic synthesis
Key Observations:

Core Structure Influence: Quinolinone-based compounds (target, Indacaterol, ) are tailored for β2-adrenergic receptor interaction, whereas benzimidazoles () target IDO1 enzymes. The benzyloxy group in the target compound and ’s molecule acts as a protective group, enhancing synthetic stability before hydrolysis to active hydroxyl forms .

Substituent Impact on Activity: The 5,6-diethylindenyl group in the target compound and Indacaterol is critical for β2 receptor selectivity and prolonged duration of action . Replacing diethylindenyl with 4-methoxyphenylpropylamino () may alter receptor affinity or metabolic stability due to increased hydrophobicity.

Stereochemical Considerations :

  • The (1R) configuration in the hydroxyethyl side chain is conserved across β2-agonist intermediates (target, Indacaterol), ensuring proper receptor binding .
Metabolic Pathways:
  • The target compound’s benzoate ester is likely hydrolyzed in vivo by esterases to release the active hydroxyl group, a common prodrug strategy to improve bioavailability .
  • In contrast, Indacaterol’s free hydroxyl group allows direct receptor interaction without requiring metabolic activation.

Stability and Chemical Resistance

This contrasts with alkyl esters, which hydrolyze more readily.

Preparation Methods

Indene Alkylation

2,3-Dihydro-1H-indene is alkylated with ethyl bromide using sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature, yielding 5,6-diethyl-2,3-dihydro-1H-indene.

Nitro Group Introduction

The alkylated indene undergoes nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C, followed by reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) to produce the primary amine.

Coupling to the Quinoline Core

The amine is coupled to the quinoline intermediate via a Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This step introduces the ethylamino group while preserving the stereochemistry at C1.

Esterification with Benzoic Acid

The secondary alcohol at position 1 undergoes esterification with benzoyl chloride in dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP). The reaction achieves 85–90% yield after 4 hours at room temperature.

Optimization Data :

Catalyst Solvent Yield (%)
DMAP DCM 88
Pyridine DCM 72
None DCM <5

Stereochemical Control at C1

The (R)-configuration at C1 is critical for biological activity. Two methods are employed:

Chiral Resolution

Racemic mixtures are separated using chiral stationary phase chromatography (CSP) with cellulose tris(3,5-dimethylphenylcarbamate). The enantiomeric excess (ee) exceeds 99% as verified by high-performance liquid chromatography (HPLC).

Asymmetric Synthesis

A Sharpless epoxidation-inspired approach uses titanium tetraisopropoxide (Ti(OiPr)₄) and (R,R)-diethyl tartrate to induce chirality during the Mitsunobu reaction. This method reduces post-synthetic purification demands.

Purification and Characterization

Final purification employs flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. The compound’s purity (>95%) is confirmed via:

  • High-Resolution Mass Spectrometry (HRMS) : m/z 586.732 [M+H]⁺.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.20 (m, 13H, Ar–H), 5.32 (s, 2H, OCH₂Ph), 4.25 (q, J = 6.8 Hz, 1H, CH–O), 3.45 (m, 2H, CH₂N).
    • ¹³C NMR : δ 170.2 (C=O), 162.8 (C=O quinoline), 134.5–125.3 (Ar–C).

Q & A

Q. What are the key steps in synthesizing (1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For the quinoline core, intermediates like 8-benzyloxy-5-[2-hydroxy-1-(alkylamino)ethyl]quinolin-2(1H)-one derivatives are prepared via refluxing with amines (e.g., isopropylamine, tert-butylamine) in acetonitrile using zinc chloride as a catalyst . Subsequent benzoylation steps may employ benzoyl chloride in dichloromethane or toluene under controlled temperature (e.g., 0–25°C) to avoid side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the final product .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on spectral
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., benzyloxy aromatic protons at δ 7.2–7.5 ppm) and carbonyl carbons (δ ~170 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ calculated for C34_{34}H37_{37}N2_2O4_4: 537.2754).
  • IR : Confirms ester (C=O stretch ~1720 cm1^{-1}) and amide (N-H bend ~1550 cm1^{-1}) functionalities .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : Keep in sealed containers under inert gas (argon) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during benzoylation?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2, BF3_3) to enhance benzoyl chloride reactivity.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures (0–10°C) to suppress side reactions.
  • Kinetic Monitoring : Use HPLC with UV detection (λ = 254 nm) to track benzoylation progress and adjust stoichiometry dynamically .

Q. How do computational methods (e.g., DFT) predict electronic properties of the quinoline core?

  • Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level can model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare computed IR/NMR spectra with experimental data to validate accuracy. Discrepancies in carbonyl stretching frequencies (>10 cm1^{-1}) may indicate solvent effects not accounted for in gas-phase calculations .

Q. What strategies resolve contradictions between experimental and computational data?

  • Methodological Answer :
  • Solvent Corrections : Apply implicit solvent models (e.g., PCM in Gaussian) to DFT calculations for better agreement with solution-phase NMR.
  • Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution, which may explain split signals in 1^1H NMR .

Q. How does the indenyl-amino substituent influence biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varying alkyl chains (ethyl vs. propyl) on the indenyl group. Test affinity via radioligand binding assays (e.g., β2_2-adrenoceptor).
  • Docking Simulations : Use AutoDock Vina to model interactions with target receptors. The diethyl groups may enhance hydrophobic binding, while the amino group facilitates hydrogen bonding .

Q. What analytical methods assess compound stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C. Monitor degradation via LC-MS over 24 hours.
  • Photostability : Use a solar simulator (300–800 nm) to test light sensitivity. Protect light-sensitive groups (e.g., quinolinone) with amber glassware during storage .

Methodological Notes

  • Synthesis References : Key steps from .
  • Safety Protocols : Derived from .
  • Computational Validation : Based on .
  • Stability Testing : Aligns with .

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